Seselin

Description

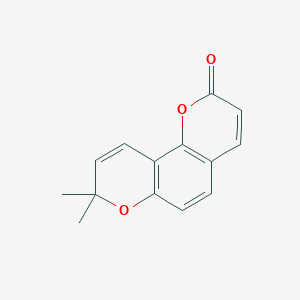

Structure

3D Structure

Propriétés

IUPAC Name |

8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVCQYQEIOLHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200322 | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

523-59-1 | |

| Record name | Seselin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seselin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5634E8957P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Seselin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seselin, a pyranocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methods for its extraction and isolation, and insights into its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Plant Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae (carrot family) families. Several specific species have been identified as notable sources of this compound.

Primary Plant Sources:

-

Correa reflexa : An Australian native plant, commonly known as native fuchsia, has been identified as a significant source of this compound.[1]

-

Clausena anisata : The leaves of this plant, which is used in traditional African medicine, have been shown to contain this compound.[2][3]

-

Seseli indicum : The seeds of this plant are a known source of this compound.

-

Melicope semecarpifolia : This plant is another documented source of this compound.

-

Angelica gigas : Also known as Korean Angelica, its roots have been reported to contain this compound.

-

Ficus erecta var. beecheyana : This variety of fig is also a source of this compound.

Other plant genera that are known to produce coumarins and may contain this compound or its derivatives include Citrus, Ruta, and Peucedanum.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content from a key natural source.

| Plant Species | Plant Part | Extraction Method | This compound Yield (% w/w) | Reference |

| Correa reflexa | Not specified | Pressurized Hot Water Extraction (PHWE) | up to 1.1% | [1] |

Note: Quantitative data for this compound content in many plant species is not widely available in the literature, highlighting an area for further research.

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves extraction with an organic solvent followed by chromatographic purification. Below are detailed methodologies for two distinct extraction techniques.

Protocol 1: Solvent Extraction and Column Chromatography from Clausena anisata Leaves

This protocol is adapted from the methodology described for the isolation of this compound from Clausena anisata.[2][3]

1. Extraction:

-

Plant Material: Air-dried and powdered leaves of Clausena anisata.

-

Solvent: Acetone (B3395972).

-

Procedure:

-

Macerate the powdered leaves in acetone at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).

-

Agitate the mixture periodically for a period of 24-48 hours to ensure thorough extraction.

-

Filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

2. Solvent-Solvent Partitioning:

-

Solvents: n-hexane, water, and other solvents of varying polarity (e.g., dichloromethane, ethyl acetate).

-

Procedure:

-

Dissolve the crude acetone extract in a mixture of n-hexane and water.

-

Perform a liquid-liquid extraction to partition the compounds between the immiscible layers. This compound, being a moderately polar compound, is expected to be enriched in the n-hexane fraction.

-

Separate the n-hexane layer and concentrate it to dryness.

-

3. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the concentrated n-hexane fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound (identified by comparison with a standard or by spectroscopic analysis).

-

Evaporate the solvent from the combined fractions to yield purified this compound.

-

Protocol 2: Pressurized Hot Water Extraction (PHWE) from Correa reflexa

This method offers a more environmentally friendly approach to extraction.[1]

-

Apparatus: A modified espresso machine or a dedicated PHWE system.

-

Procedure:

-

Grind the dried plant material to a fine powder.

-

Pack the powdered material into the extraction vessel of the PHWE system.

-

Heat water to the desired temperature (e.g., 100-160°C) and apply pressure to maintain it in a liquid state.

-

Pass the pressurized hot water through the extraction vessel containing the plant material.

-

Collect the aqueous extract.

-

The extract can then be further purified by partitioning with an organic solvent (e.g., ethyl acetate) followed by column chromatography as described in Protocol 1.

-

Biosynthetic Pathway of this compound

This compound, as an angular pyranocoumarin, is biosynthesized via the phenylpropanoid pathway. The key precursor is umbelliferone (B1683723), which undergoes prenylation and subsequent cyclization to form the pyran ring.

Caption: Biosynthesis of this compound from L-Phenylalanine.

The biosynthesis begins with the conversion of L-phenylalanine to umbelliferone through the phenylpropanoid pathway. Umbelliferone is then prenylated at the C8 position by a prenyltransferase enzyme to form osthenol.[4] Finally, a cytochrome P450 (CYP450) cyclase catalyzes the formation of the pyran ring to yield this compound.[5]

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it has been shown to inhibit the activation of JAK2.[6][7]

Caption: this compound's inhibition of the JAK2/STAT1 signaling pathway.

Upon stimulation by pro-inflammatory cytokines such as interferon-gamma (IFNγ), the IFNγ receptor recruits and activates JAK2. Activated JAK2 then phosphorylates STAT1, leading to its dimerization and translocation to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound intervenes in this pathway by directly targeting and inhibiting the activity of JAK2, thereby preventing the downstream phosphorylation of STAT1 and suppressing the expression of inflammatory mediators.[6][7][8]

References

- 1. Employing Pressurized Hot Water Extraction (PHWE) to Explore Natural Products Chemistry in the Undergraduate Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of this compound from Clausena anisata (Rutaceae) leaves and its effects on the feeding and development of Lucilia cuprina larvae may explain its use in ethnoveterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Seselin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Seselin, a naturally occurring pyranocoumarin (B1669404). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is a pyranocoumarin characterized by a pyran ring fused to a coumarin (B35378) moiety. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one |

| CAS Number | 523-59-1[1][3][4] |

| Molecular Formula | C₁₄H₁₂O₃[1][4] |

| Molecular Weight | 228.24 g/mol [1][2][5] |

| Canonical SMILES | CC1(C)C=CC2=C(O1)C3=C(C=C2)C=CC(=O)O3 |

| InChI Key | QUVCQYQEIOLHFZ-UHFFFAOYSA-N |

| Synonyms | Amyrolin, Seseline[6] |

Physicochemical Properties

This compound is a solid, white to beige powder at room temperature.[7] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [8] |

| Density | 1.351 g/cm³ (at 18 °C) | [5] |

| Water Solubility | 0.04 g/L (Predicted) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972), Ethanol, Methanol[6][7] | |

| logP | 2.68 - 3.0 | [1] |

| Polar Surface Area | 35.53 Ų | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.22 | d | 9.5 |

| H-4 | 7.61 | d | 9.5 |

| H-5 | 7.23 | d | 8.5 |

| H-6 | 6.76 | d | 8.5 |

| H-3' | 5.67 | d | 9.9 |

| H-4' | 6.35 | d | 9.9 |

| 2 x CH₃ | 1.46 | s | - |

Table 4: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 143.5 |

| C-4a | 112.5 |

| C-5 | 126.0 |

| C-6 | 109.1 |

| C-7 | 156.4 |

| C-8 | 112.7 |

| C-8a | 150.0 |

| C-2' | 77.9 |

| C-3' | 127.9 |

| C-4' | 115.8 |

| 2 x CH₃ | 28.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the lactone, C=C of the aromatic and pyran rings, and C-O ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak [M]⁺ for this compound would be observed at m/z 228. The fragmentation pattern would likely involve the loss of a methyl group (-15 amu) and carbon monoxide (-28 amu) from the pyran and coumarin rings, respectively.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. It has been shown to reduce ear edema induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) and decrease acetic acid-induced writhing in mice.[3] Furthermore, this compound can ameliorate sepsis by down-regulating the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]

The primary mechanism underlying the anti-inflammatory action of this compound involves the inhibition of the Jak2/STAT1 and NF-κB signaling pathways. This compound directly targets Janus kinase 2 (Jak2), preventing its phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 1 (STAT1). This, in turn, suppresses the expression of pro-inflammatory genes. This compound also inhibits the phosphorylation of p65, a key component of the NF-κB complex.

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines, including P388 and HT-29 cells, with EC₅₀ values of 8.66 and 9.94 µg/ml, respectively.[3]

Other Biological Activities

This compound also possesses antinociceptive, antifungal, and insecticidal properties.[3][4]

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from resorcinol (B1680541).

Protocol Outline:

-

Pechmann Reaction: React resorcinol with ethyl acetoacetate (B1235776) in the presence of a condensing agent (e.g., sulfuric acid) to form 7-hydroxycoumarin.

-

Acetylation: Acetylate the 7-hydroxy group of the coumarin using acetic anhydride.

-

Fries Rearrangement: Subject the resulting 7-acetoxycoumarin to a Fries rearrangement to yield 8-acetyl-7-hydroxycoumarin.

-

Condensation and Cyclization: Condense 8-acetyl-7-hydroxycoumarin with acetone in the presence of a base (e.g., pyrrolidine) to form the pyran ring.

-

Reduction and Dehydration: The intermediate is then reduced (e.g., with sodium borohydride) and subsequently dehydrated to yield this compound.

Extraction from Natural Sources

This compound can be isolated from various plant sources, particularly from the Rutaceae family.

General Extraction Protocol:

-

Drying and Grinding: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as acetone or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

Cell Culture:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

Analysis:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key signaling molecules like total and phosphorylated Jak2 and STAT1.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities, particularly its potent anti-inflammatory effects. The established synthetic and extraction methods, along with detailed protocols for in vitro evaluation, provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The elucidation of its mechanism of action, specifically the targeting of the Jak2/STAT1 pathway, offers a clear direction for future drug discovery efforts. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full therapeutic potential of this intriguing pyranocoumarin.

References

- 1. WO2009049493A1 - Preparation of this compound and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Route for the Synthesis of Biologically Interesting Pyranocoumarins - this compound, (±)-cis-Khellactone, (±)-Quianhucoumarin D, and the (±)-5-Deoxyprotobruceol-I Regioisomer | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyranocoumarins: A Focus on Seselin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Seselin, an angular pyranocoumarin (B1669404), has emerged as a particularly promising scaffold for drug discovery due to its demonstrated efficacy in a range of therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of pyranocoumarins, with a special emphasis on this compound, intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Pyranocoumarins, including this compound, have exhibited notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.

Quantitative Data: Anticancer Activity of Pyranocoumarins

| Compound | Cell Line | Activity | IC50/EC50 (µM) | Reference |

| This compound | P388 (murine leukemia) | Cytotoxic | 8.66 µg/mL | [1] |

| HT-29 (human colon adenocarcinoma) | Cytotoxic | 9.94 µg/mL | [1] | |

| Alloxanthoxyletin derivatives (2a, 2b, 2d) | HTB-140 (melanoma) | Cytotoxic | 2.48, 2.80, 2.98 | [2] |

| Pyranocoumarin derivative (6h) | MCF-7 (human breast adenocarcinoma) | Antiproliferative | 3.3 | [3] |

| Pyranocoumarin derivative (6d) | MCF-7 (human breast adenocarcinoma) | Antiproliferative | 5.3 | [3] |

| Pyranocoumarin derivative (6k) | MCF-7 (human breast adenocarcinoma) | Antiproliferative | 6.5 | [3] |

| Pyranocoumarin derivative (6b) | MCF-7 (human breast adenocarcinoma) | Antiproliferative | 7.2 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell lines (e.g., P388, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound or other pyranocoumarin compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

Anti-inflammatory Activity

This compound and other pyranocoumarins have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Activity of Pyranocoumarins

| Compound | Model/Assay | Activity | IC50/ED50/Inhibition | Reference |

| This compound | TPA-induced mouse ear edema | Anti-inflammatory | ED45 = 0.25 mg/ear | [1] |

| Acetic acid-induced writhing in mice | Antinociceptive | 41.4% inhibition at 40.5 mg/kg | [1] | |

| Formalin test (second phase) in mice | Anti-inflammatory | 97.8% inhibition at 4.5 mg/kg | [1] | |

| LPS-induced NO production in RAW 264.7 cells | Inhibition of NO production | Dose-dependent inhibition | [4] | |

| Calipteryxin | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS, COX-2, TNF-α, IL-6 | <20% inhibition (30 µM) for COX-2, <40% for iNOS and TNF-α | [5] |

| Anomalin | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS and COX-2 | Dose-dependent inhibition | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key components of pro-inflammatory signaling cascades. A primary mechanism involves the inhibition of the Jak2-STAT1 pathway. By targeting Jak2, this compound prevents its interaction with the IFNγ receptor, subsequently blocking the phosphorylation and activation of STAT1.[5] This, in turn, suppresses the transcription of STAT1-dependent pro-inflammatory genes.

Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway. It suppresses the phosphorylation of p65, a critical component of the NF-κB complex, and reduces the cleavage of caspase-1, which is involved in the activation of the inflammatory cytokine IL-1β.[5]

Jak2-STAT1 Signaling Pathway Inhibition by this compound

NF-κB Signaling Pathway Inhibition by this compound

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound or other pyranocoumarin compounds

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the pyranocoumarin compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

Several pyranocoumarins have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action can involve disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation.

Quantitative Data: Antimicrobial Activity of Pyranocoumarins

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Aegelinol | Staphylococcus aureus (ATCC) | Antibacterial | 16 | [7] |

| Salmonella typhi (ATCC) | Antibacterial | 16 | [7] | |

| Enterobacter cloacae (ATCC) | Antibacterial | 16 | [7] | |

| Enterobacter aerogenes (ATCC) | Antibacterial | 16 | [7] | |

| Agasyllin | Staphylococcus aureus (ATCC) | Antibacterial | 32 | [7] |

| Salmonella typhi (ATCC) | Antibacterial | 32 | [7] | |

| Enterobacter cloacae (ATCC) | Antibacterial | 32 | [7] | |

| Enterobacter aerogenes (ATCC) | Antibacterial | 32 | [7] | |

| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Escherichia coli | Antibacterial | Active | [8] |

| 3-Cyanocoumarin (B81025) | Escherichia coli | Antibacterial | Active | [8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyranocoumarin compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a series of twofold dilutions of the pyranocoumarin compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, absorbance can be measured using a microplate reader.

Neuroprotective Activity

Emerging evidence suggests that certain pyranocoumarins possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These compounds may exert their effects through various mechanisms, including antioxidant activity, anti-inflammatory actions within the central nervous system, and modulation of signaling pathways involved in neuronal survival.

Quantitative Data: Neuroprotective Activity of Pyranocoumarins

| Compound | Model/Assay | Activity | EC50 (mg/kg) / Effect | Reference |

| Decursin | Glutamate-induced oxidative stress in HT22 cells | Neuroprotective | Diminished intracellular ROS accumulation | [9] |

| Esculetin | Cerebral ischemia/reperfusion injury in mice | Neuroprotective | Reduced infarct volume, dose-dependent protection | [7] |

| Daphnetin | LPS-induced neuroinflammation in microglia | Neuroprotective | Depressed pro-inflammatory mediators (IL-1β, TNF-α) | [6] |

| Coumarin (B35378) fraction from Tagetes lucida | LPS-induced neuroinflammation in mice | Neuroprotective | EC50 of 0.2-4.33 mg/kg for TNF-α/IL-10 index modulation | [10] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22)

-

Cell culture medium and supplements

-

Pyranocoumarin compounds

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide, Aβ peptides)

-

Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

-

96-well plates

Procedure:

-

Cell Culture and Plating: Culture the neuronal cells and seed them into 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyranocoumarin compound for a specified duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death or damage. Include a control group without the neurotoxic agent.

-

Incubation: Incubate the cells for a period sufficient to observe the toxic effects (e.g., 24 hours).

-

Assessment of Neuroprotection: Evaluate cell viability using an appropriate assay (e.g., MTT assay as described previously, or an LDH assay to measure membrane integrity).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone. Determine the EC50 value, the concentration of the compound that provides 50% of the maximal protection.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and pyranocoumarin derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of Seselin in Attenuating Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Seselin, a pyranocoumarin (B1669404) found in several plant species, has emerged as a promising anti-inflammatory agent. This technical guide delineates the core mechanism of action of this compound in inflammatory diseases, with a focus on its molecular targets and modulation of key signaling pathways. Through a comprehensive review of preclinical studies, this document provides detailed experimental methodologies, quantitative data on its efficacy, and visual representations of its mechanism to support further research and drug development efforts.

Introduction

This compound is a natural compound that has demonstrated significant anti-inflammatory and antinociceptive properties.[1][2] Its therapeutic potential lies in its ability to modulate the intricate signaling networks that drive the inflammatory response. This guide synthesizes the current understanding of this compound's mechanism of action, primarily its role in suppressing the pro-inflammatory phenotype of macrophages through the inhibition of critical signaling cascades.[1][3]

Core Mechanism of Action: Targeting the Jak2/STAT1 and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are predominantly attributed to its ability to suppress the pro-inflammatory polarization of macrophages.[1] This is achieved through the direct targeting of Janus kinase 2 (Jak2), a key upstream regulator of inflammatory signaling.[1][3]

Inhibition of the Jak2/STAT1 Pathway

This compound directly targets Jak2, thereby blocking its interaction with the IFNγ receptor and inhibiting its downstream signaling.[1][3] This leads to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] As STAT1 is a critical transcription factor for pro-inflammatory gene expression, its inactivation by this compound leads to a significant downregulation of inflammatory mediators.[1]

Suppression of the NF-κB Pathway

In addition to the Jak2/STAT1 pathway, this compound also effectively suppresses the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4] It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB.[1] The inhibition of p65 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][5][6]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Sepsis Model

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Survival Rate | Cecal Ligation and Puncture (CLP)-induced sepsis in C57BL/6 mice | This compound | 3-30 mg/kg | Significantly improved survival rate | [1] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | CLP-induced sepsis in C57BL/6 mice | This compound | 3-30 mg/kg | Significantly suppressed systemic levels | [1] |

| Lung Injury | CLP-induced sepsis in C57BL/6 mice | This compound | 3-30 mg/kg | Ameliorated lung damage, reduced leukocyte infiltration and edema | [1] |

Table 2: In Vitro Efficacy of this compound on Macrophage Polarization and Inflammatory Mediator Production

| Parameter | Cell Model | Treatment | Concentration | Outcome | Reference |

| Pro-inflammatory Cytokine mRNA (Il-1β, Il-6, Tnf-α) | Bone Marrow-Derived Macrophages (BMDMs) stimulated with LPS and IFN-γ | This compound | Various doses | Time-dependent suppression of mRNA levels | [1] |

| Pro-inflammatory Cytokine Secretion (IL-1β, TNF-α) | BMDMs stimulated with LPS and ATP | This compound | Various doses | Markedly suppressed cytokine expression | [1] |

| Pro-inflammatory Macrophage Markers (iNOS, CD11c) | BMDMs stimulated with LPS and IFN-γ | This compound | Various doses | Dose-dependent inhibition of iNOS and CD11c expression | [1][7] |

| STAT1 Phosphorylation | BMDMs stimulated with LPS and IFN-γ | This compound | Various doses | Concentration- and time-dependent suppression of p-STAT1 | [1][4] |

| p65 (NF-κB) Phosphorylation | BMDMs stimulated with LPS and IFN-γ | This compound | Various doses | Concentration- and time-dependent suppression of p-p65 | [1][4] |

Table 3: Antinociceptive Effects of this compound

| Test | Model | Dosage | Inhibition | Reference |

| Acetic Acid-Induced Writhing | Mice | 0.5, 4.5, 40.5 mg/kg | 19.5%, 26.2%, 41.4% (dose-dependent) | [2] |

| Formalin Test (Second Phase - Inflammatory) | Mice | 0.5, 4.5, 40.5 mg/kg | 90.3%, 97.8%, 95.3% | [2] |

| Formalin Test (First Phase - Neurogenic) | Mice | 4.5, 40.5 mg/kg | 34.4%, 66.9% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

-

Animal Model: C57BL/6 mice.[1]

-

Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce peritonitis. The abdominal cavity is then closed.[1]

-

Treatment: this compound (3-30 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal injection, at specified time points post-CLP.[1]

-

Endpoints: Survival rate is monitored over several days. Systemic levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured in serum collected at various time points using ELISA. Lung tissue is harvested for histological analysis of injury and for measuring cytokine mRNA levels by qPCR.[1]

In Vitro Macrophage Polarization and Stimulation

-

Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in appropriate media until differentiation.[1]

-

Pro-inflammatory Polarization: To induce a pro-inflammatory phenotype, BMDMs are stimulated with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for a specified duration (e.g., 12 hours).[1][7]

-

Treatment: this compound is added to the cell culture at various concentrations either as a pretreatment or concurrently with the inflammatory stimuli.[1]

-

Endpoints:

-

Cytokine Expression: mRNA levels of pro-inflammatory cytokines are quantified using qPCR. Secreted cytokine proteins in the culture supernatant are measured by ELISA.[1]

-

Macrophage Markers: The expression of pro-inflammatory markers such as iNOS and CD11c is assessed by flow cytometry.[1][7]

-

Signaling Pathway Analysis: The phosphorylation status of key signaling proteins (Jak2, STAT1, p65) is determined by Western blotting using phospho-specific antibodies.[1][4]

-

Western Blotting for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Jak2, Jak2, p-STAT1, STAT1, p-p65, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Diagram 1: this compound's Inhibition of the Jak2/STAT1 and NF-κB Signaling Pathways

Caption: this compound inhibits Jak2, preventing STAT1 phosphorylation and nuclear translocation. It also suppresses the NF-κB pathway.

Diagram 2: Experimental Workflow for In Vitro Analysis of this compound's Anti-Inflammatory Effects

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects on macrophages.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity by directly targeting Jak2 and subsequently inhibiting the STAT1 and NF-κB signaling pathways. This mechanism effectively suppresses the pro-inflammatory phenotype of macrophages, leading to a reduction in inflammatory mediators. The quantitative data from preclinical models underscore its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to Jak2.

-

Evaluating the efficacy and safety of this compound in a broader range of chronic inflammatory disease models.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic application.

-

Exploring the potential for synergistic effects with other anti-inflammatory agents.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a valuable resource for the scientific community to advance the development of this promising natural compound into a novel anti-inflammatory therapy.

References

- 1. This compound ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Seselin in Regulating Root Growth: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a natural coumarin (B35378) derivative, has been identified as a significant regulator of plant root growth. This document provides an in-depth technical guide on the molecular mechanisms underpinning this compound's influence on root architecture, with a particular focus on its interaction with the auxin signaling pathway. Drawing on foundational research and recent studies on related coumarin compounds, this whitepaper details the quantitative effects of these molecules on root growth parameters, outlines experimental protocols for their study, and presents signaling pathway diagrams to elucidate the current understanding of their mode of action. This information is intended to support further research and potential applications in agriculture and drug development.

Introduction

The regulation of root system architecture is a critical determinant of plant health and productivity, influencing nutrient and water uptake, anchorage, and interaction with soil microbiota. Phytohormones, particularly auxin, play a central role in orchestrating root development, including primary root elongation, lateral root formation, and root hair growth. A growing body of evidence suggests that certain secondary metabolites, such as coumarin derivatives, can significantly modulate these processes.

This compound, a pyranocoumarin, was first identified as a potent inhibitor of radicle (primary root) growth in several plant species.[1] Early studies indicated that its mechanism of action involves the enhancement of peroxidase and indole-3-acetic acid (IAA) oxidase activity, suggesting an interference with auxin metabolism.[1] More recent research on the broader class of coumarins has provided a more detailed molecular picture, linking their effects to the core auxin signaling cascade. This guide synthesizes these findings to present a comprehensive overview of this compound's role in root growth regulation.

Quantitative Effects of Coumarins on Root Growth

The inhibitory effects of this compound and related coumarins on root growth have been quantified in various studies. While specific data for this compound is limited, the effects of the parent compound, coumarin, and its derivatives provide valuable insights.

| Compound | Plant Species | Concentration | Effect on Primary Root Length | Effect on Lateral Roots | Reference |

| This compound | Cucumber (Cucumis sativus) | Not specified | Inhibition | Not specified | [1] |

| This compound | Lettuce (Lactuca sativa) | Not specified | Inhibition | Not specified | [1] |

| This compound | Radish (Raphanus sativus) | Not specified | Inhibition | Not specified | [1] |

| This compound | Wheat (Triticum aestivum) | Not specified | Inhibition | Not specified | [1] |

| Coumarin | Arabidopsis (Arabidopsis thaliana) | 20 µM | Significant inhibition | Increased number and length of root hairs | [2][3] |

| Coumarin | Maize (Zea mays) | 25-400 µM | Inhibition (nodal > seminal > radicle roots) | Decreased number and density | [4] |

| 4-Methylumbelliferone (4-MU) | Arabidopsis (Arabidopsis thaliana) | 125 µM | 25% reduction | Increased initiation, elongation, and density | [5] |

| 7-Methoxycoumarin | Wheat (Triticum aestivum) | 100 ppm | 70-90% inhibition | Not specified | [6] |

| 7-Hydroxycoumarin | Sorghum (Sorghum bicolor) | 10 ppm | 60-90% inhibition | Not specified | [6] |

Molecular Mechanism of Action: Interaction with Auxin Signaling

The primary mechanism by which coumarins, and likely this compound, regulate root growth is through the modulation of the auxin signaling pathway. Recent evidence points to an interference with the ubiquitin-proteasome pathway that controls the stability of Aux/IAA transcriptional repressors.

At normal auxin concentrations, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin levels increase, auxin binds to the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of genes involved in root development.

Studies on coumarin have shown that it inhibits primary root growth by affecting the neddylation of CULLIN1, a key component of the SCF complex.[2] Neddylation is a post-translational modification essential for the activity of the SCF complex. By inhibiting neddylation, coumarin treatment leads to an accumulation of Aux/IAA proteins, which in turn represses ARF-mediated gene transcription and ultimately inhibits root growth.[2] This is supported by the observation that auxin-resistant mutants such as axr1 (defective in the neddylation pathway) and axr2-1 (a stabilized Aux/IAA mutant) show resistance to the inhibitory effects of coumarin.[2]

The earlier findings that this compound increases IAA oxidase activity can be integrated into this model as a complementary mechanism.[1] By reducing cellular auxin levels, increased IAA oxidase activity would further prevent the degradation of Aux/IAA repressors, leading to a more pronounced inhibition of root growth.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound and other coumarins on root growth.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is recommended due to its genetic tractability and well-characterized root development.

-

Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

-

Plating: Sterilized seeds are plated on 0.8% (w/v) agar-solidified half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose.

-

Stratification: Plates are stored at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth Chamber: Seedlings are grown vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Coumarin Treatment and Phenotypic Analysis

-

Stock Solutions: A stock solution of this compound or other coumarins is prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the growth medium should not exceed 0.1% (v/v).

-

Treatment: The compound of interest is added to the molten MS medium before pouring the plates. A range of concentrations should be tested (e.g., 1 µM to 100 µM). A mock control with DMSO only should be included.

-

Measurement: After a specified growth period (e.g., 5-7 days), the plates are scanned, and primary root length, lateral root number, and lateral root density are measured using image analysis software such as ImageJ.

Cytological Analysis of the Root Apical Meristem

-

Staining: Seedlings are stained with Propidium Iodide (PI) or processed for ClearSee analysis to visualize cell walls.

-

Microscopy: The root tips are observed using a confocal laser scanning microscope.

-

Quantification: The number of cells in the meristematic zone (from the quiescent center to the first elongated cell) is counted to determine the effect of the treatment on cell division.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from root tissues of treated and control seedlings using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: qRT-PCR is performed using gene-specific primers for auxin-responsive genes (e.g., IAA1, IAA2), genes involved in auxin biosynthesis (e.g., YUC family), and transport (e.g., PIN family). A reference gene (e.g., ACTIN2) is used for normalization.

-

Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Analysis of Auxin-Related Mutants

-

Mutant Lines: Obtain seeds for key auxin signaling mutants (e.g., axr1-3, tir1-1, arf7arf19).

-

Phenotyping: Grow mutant and wild-type seedlings on medium containing the test compound and on control medium.

-

Comparison: Compare the root growth inhibition in the mutant lines to that of the wild type to determine if the mutations confer resistance or hypersensitivity to the compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Coumarin-Mediated Root Growth Inhibition

Caption: Molecular mechanism of coumarin's effect on auxin signaling and root growth.

Experimental Workflow for Investigating this compound's Effect on Root Growth

Caption: Workflow for studying the impact of this compound on root development.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other coumarins, regulates root growth primarily by interfering with the auxin signaling pathway. The inhibition of the SCF-TIR1/AFB complex, likely through the disruption of neddylation, leads to the stabilization of Aux/IAA repressors and a subsequent suppression of auxin-responsive gene expression. This molecular mechanism provides a solid foundation for understanding the observed inhibitory effects of this compound on primary root elongation.

Future research should focus on validating these findings specifically for this compound. This would involve:

-

Direct Binding Assays: Investigating whether this compound directly binds to components of the neddylation pathway or the SCF complex.

-

Transcriptomic and Proteomic Analyses: Performing global analyses of gene and protein expression in response to this compound treatment to identify a broader range of molecular targets.

-

Interaction with Other Hormonal Pathways: Exploring potential crosstalk between this compound's effects and other phytohormone signaling pathways, such as those for ethylene (B1197577) and strigolactones, which are known to interact with auxin in regulating root development.

A deeper understanding of this compound's mode of action could open up new avenues for the development of novel plant growth regulators for agricultural applications and provide new molecular probes for dissecting the complexities of root development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin differentially affects the morphology of different root types of maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of root branching by a coumarin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant growth regulating activity of coumarin derivatives - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Antifungal and Antibacterial Spectrum of Seselin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the antimicrobial properties of Seselin, a natural pyranocoumarin (B1669404). It consolidates quantitative data on its antifungal and antibacterial efficacy, details the experimental protocols for its evaluation, and illustrates its known mechanism of action through signaling pathway diagrams.

Introduction

This compound (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one) is a pyranocoumarin found in various plants, including those from the Clausena and Decatropis genera[1][2]. As a member of the coumarin (B35378) family, a class of compounds known for a wide range of biological activities, this compound has attracted interest for its potential therapeutic applications[3][4]. Notably, it has demonstrated significant antifungal and, to a lesser extent, antibacterial activities[1]. This document serves as a technical resource, summarizing the current scientific knowledge of this compound's antimicrobial spectrum, its mechanisms of action, and the methodologies used to quantify its effects.

Antifungal Spectrum of this compound

This compound has shown potent activity against several fungal species, particularly plant pathogens. The available quantitative data highlights its efficacy, positioning it as a potential candidate for the development of novel fungicides.

Quantitative Antifungal Data

The antifungal activity of this compound has been quantified against various fungal strains. The data, primarily presented as half-maximal effective concentration (EC₅₀) and fungistatic concentrations, is summarized in the table below.

| Fungal Species | Activity Metric | Concentration | Reference |

| Aspergillus flavus | Fungistatic Activity | 31.25 µg/mL | [1] |

| Botrytis cinerea | EC₅₀ | 6.1 µg/mL | [5] |

Table 1: Summary of Quantitative Antifungal Activity of this compound.

Antibacterial Spectrum of this compound

While the antifungal properties of this compound are more extensively documented, research into its antibacterial activity is also emerging. Studies have often focused on derivatives of this compound or the broader coumarin class[1]. Direct quantitative data on this compound's antibacterial spectrum is less prevalent in the current literature. Coumarins, as a class, have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying widely depending on the specific compound and bacterial strain[6][7]. For instance, certain coumarin derivatives have shown potent antibacterial activity with MIC values as low as 1.23 to 2.60 µg/mL, comparable to ciprofloxacin[6]. However, further specific testing on this compound is required to fully characterize its antibacterial profile.

Mechanism of Action

The antifungal mechanism of this compound has been partially elucidated, with a significant focus on its interaction with crucial cellular signaling pathways in fungi.

Disruption of the Ca²⁺/Calcineurin (CN) Signaling Pathway

In the gray mold fungus Botrytis cinerea, this compound's antifungal activity is critically linked to the disruption of calcium homeostasis and the Ca²⁺/Calcineurin (CN) signaling pathway[5].

-

Calcium Homeostasis Disruption: this compound treatment leads to a significant reduction in the intracellular Ca²⁺ concentration in fungal hyphae, disturbing the delicate calcium balance essential for cell survival and signaling[5].

-

Downregulation of Pathway Genes: The compound significantly downregulates the expression of key genes within the Ca²⁺/CN signaling pathway, including CCH1, MID1, CNA, PMC1, and PMR1[5]. This disruption inhibits the fungus's ability to respond to cellular stress, ultimately leading to cell death[5].

The following diagram illustrates the proposed inhibitory effect of this compound on this critical fungal signaling pathway.

Caption: this compound's inhibition of the Ca²⁺/CN signaling pathway in B. cinerea.

Experimental Protocols

Standardized methodologies are crucial for evaluating the antimicrobial activity of compounds like this compound. The following sections detail representative protocols based on established techniques.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[8][9][10].

1. Inoculum Preparation:

- Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Luria Broth Agar for bacteria, Potato Dextrose Agar for fungi) at 37°C for 18-24 hours[8][11].

- A microbial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi[8][11].

- The suspension is then diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

2. Plate Preparation and Assay:

- This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[12].

- Each well is inoculated with the standardized microbial suspension[11].

- Controls are included: a positive control (broth with inoculum, no this compound) and a negative control (broth only)[11].

- The plate is incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi[4][12].

3. MIC Determination:

- The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed in the well[4][13].

The workflow for a typical MIC determination is visualized below.

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound[8][14].

1. Inoculum and Plate Preparation:

- A standardized microbial inoculum (0.5 McFarland) is prepared as described previously[8].

- The inoculum is uniformly spread over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar) to create a confluent lawn[11].

2. Disk Application and Incubation:

- Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound solution[12].

- The disks are placed firmly on the surface of the inoculated agar plate[11].

- A negative control disk (solvent only) and a positive control disk (known antibiotic) are also applied[12].

- Plates are incubated at 37°C for 18-24 hours[8].

3. Measurement:

- The antimicrobial activity is evaluated by measuring the diameter of the clear zone of growth inhibition around each disk in millimeters (mm)[11][15]. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound[15].

Conclusion

This compound demonstrates considerable promise as an antifungal agent, with documented efficacy against pathogenic fungi like Aspergillus flavus and Botrytis cinerea. Its mechanism of action, involving the disruption of the essential Ca²⁺/Calcineurin signaling pathway, presents a specific target for antifungal drug development. While its antibacterial properties require more extensive investigation, the broader activity of the coumarin class suggests potential in this area as well. The standardized protocols outlined in this guide provide a framework for future research to further explore and quantify the full antimicrobial spectrum of this compound, facilitating its potential translation into clinical or agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H12O3 | CID 68229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Crucial Role of the Ca2+/CN Signaling Pathway in the Antifungal Activity of this compound against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of antimicrobial activity [protocols.io]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. singerinstruments.com [singerinstruments.com]

Cytotoxic Effects of Seselin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seselin, a naturally occurring pyranocoumarin, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides a comprehensive technical overview of the current understanding of this compound's anticancer properties. It includes a compilation of quantitative cytotoxicity data (IC50 values), detailed experimental protocols for key assays, and an exploration of the molecular mechanisms and signaling pathways involved in this compound-induced cancer cell death. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that some of the data pertains to Sesamin, a structurally related lignan, and other coumarin (B35378) derivatives, which provide valuable context for the potential bioactivity of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |

| This compound | L-1210 (Leukemia) | Not explicitly stated, but identified as an active compound. | In vitro cytotoxicity assay | [1] |

| Sesamin | A549 (Lung) | Time and dose-dependent inhibition observed. | CCK-8 | [1] |

| Sesamin | HCT116 (Colorectal) | Dose-dependent inhibition. | Not specified | |

| Sesamin | SW480 (Colorectal) | Dose-dependent inhibition. | Not specified | |

| Coumarin Derivative | A549 (Lung) | 24.2 | Crystal Violet | [2] |

| Coumarin Derivative | MCF-7 (Breast) | 53.55 | Not specified | [3] |

| Coumarin Derivative | HepG2 (Liver) | 3.74 | Not specified | [3] |

| Coumarin Derivative | HeLa (Cervical) | >100 | MTT | [4] |

Core Mechanisms of Action

This compound and related compounds exert their cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical mechanism for eliminating cancerous cells. This compound and its analogs have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle, predominantly at the G1/S phase transition. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclin D1 and its partner cyclin-dependent kinases (CDK4/6). This complex is crucial for the phosphorylation of the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for S phase entry. Furthermore, this compound can upregulate the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, further enforcing the G1 arrest.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound and related compounds have been shown to inhibit this pathway at various points. By inhibiting PI3K and/or Akt, this compound can prevent the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and JNK cascades, plays a complex role in cancer, regulating processes like apoptosis, inflammation, and cell differentiation. Some studies on related compounds like Sesamin suggest that the activation of p38 and JNK signaling pathways can contribute to the induction of apoptosis in cancer cells.

This compound can modulate the MAPK signaling pathway to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-